molecular formula C20H21N3O2 B14972106 1-benzyl-N-isobutyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

1-benzyl-N-isobutyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B14972106
M. Wt: 335.4 g/mol
InChI Key: MCZHEGBASVZWBT-UHFFFAOYSA-N
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Description

1-BENZYL-N-(2-METHYLPROPYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and chemical properties.

Preparation Methods

The synthesis of 1-BENZYL-N-(2-METHYLPROPYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The synthetic route typically involves the use of reagents such as benzyl chloride, 2-methylpropylamine, and naphthyridine derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve optimal yields .

Industrial production methods may involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are maintained consistently to produce the compound in large quantities. This often requires specialized equipment and adherence to safety protocols to handle the chemicals involved.

Chemical Reactions Analysis

1-BENZYL-N-(2-METHYLPROPYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-BENZYL-N-(2-METHYLPROPYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the functions of various biomolecules.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-BENZYL-N-(2-METHYLPROPYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-BENZYL-N-(2-METHYLPROPYL)-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE can be compared with other naphthyridine derivatives, such as:

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

1-benzyl-N-(2-methylpropyl)-2-oxo-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C20H21N3O2/c1-14(2)12-22-19(24)17-11-16-9-6-10-21-18(16)23(20(17)25)13-15-7-4-3-5-8-15/h3-11,14H,12-13H2,1-2H3,(H,22,24)

InChI Key

MCZHEGBASVZWBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(N=CC=C2)N(C1=O)CC3=CC=CC=C3

Origin of Product

United States

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